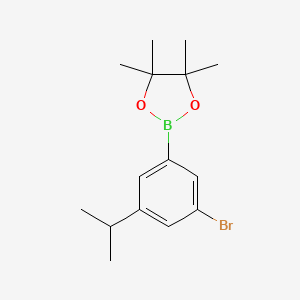
8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone
説明
8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone is a natural compound isolated from the herbs of Polygonum jucundum . It has a molecular formula of C19H24O9 and a molecular weight of 396.39 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a chromone backbone with a glucose moiety attached at the 8-position and a 1-methylpropyl group at the 2-position . The compound also features two hydroxyl groups at the 5 and 7 positions .Physical And Chemical Properties Analysis
This compound is a powder . It is soluble in various solvents including DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone .科学的研究の応用
Chromone Glycosides in Traditional Medicine
Chromone glycosides, including compounds like 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone, have been isolated from various plants and evaluated for their potential medicinal properties. For instance, chromone glycosides extracted from cloves (Eugenia caryophyllata) and Hypericum japonicum have been studied for their potential use in traditional medicine and pharmacology (Zhang & Chen, 1997) (Wu et al., 1998).
Chromones in Aloe Vera and Other Plants
Several studies have focused on isolating and identifying chromone components from Aloe vera and other plants. These studies are significant for understanding the chemical diversity of plant species and their potential pharmacological applications. For example, research has identified various chromone components in Aloe vera, which could have implications for its use in herbal remedies and skincare products (Okamura et al., 1996) (Okamura et al., 1997).
Potential Biological Activities
The biological activities of chromone derivatives have been a subject of interest. For instance, some chromone components isolated from Aloe vera have been tested for their inhibitory action against tyrosine oxidation, indicating potential biological activities that could be relevant for therapeutic applications (Wu et al., 2012).
Structural Analysis and Chemical Studies
Chemical and structural analyses of chromone glycosides, such as those extracted from Chinese herbs, are crucial for understanding their properties and potential uses. These studies often involve advanced spectroscopic techniques and contribute to the field of natural product chemistry (Yue, 2003).
特性
IUPAC Name |
2-butan-2-yl-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O9/c1-3-7(2)11-5-10(23)13-8(21)4-9(22)14(18(13)27-11)19-17(26)16(25)15(24)12(6-20)28-19/h4-5,7,12,15-17,19-22,24-26H,3,6H2,1-2H3/t7?,12-,15-,16+,17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFFFXIOYCKIEP-MCSKSXGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





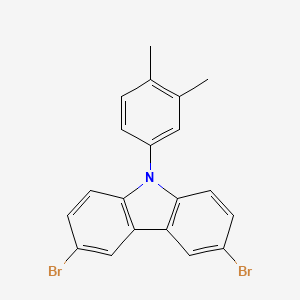
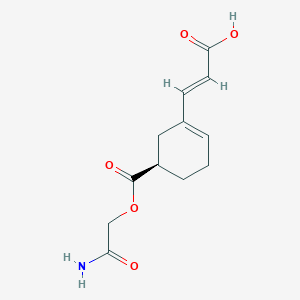
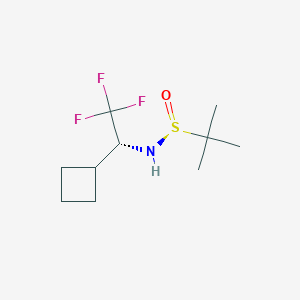
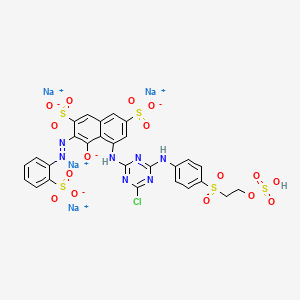

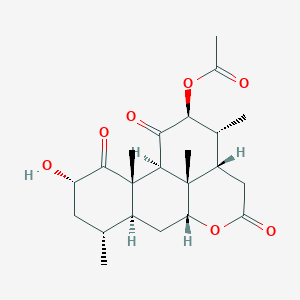
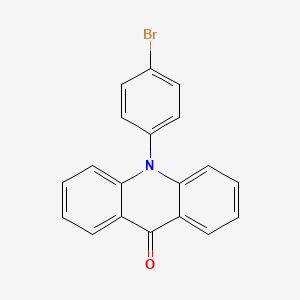
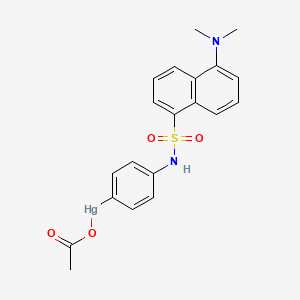
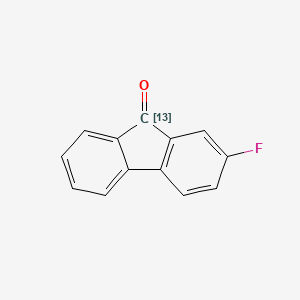
![13,14-Dihydro-benz[c]indolo[2,3-a]carbazole](/img/structure/B1494766.png)
